2-ethyl-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)butanamide
Description
2-ethyl-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)butanamide is a synthetic organic compound featuring a hybrid pharmacophore combining a piperazine ring, a thiophene moiety, and a butanamide backbone. Its structure is characterized by:
- Thiophene substitution: The thiophen-3-yl group enhances aromatic interactions and may influence metabolic stability compared to benzene analogs.
- Butanamide chain: The 2-ethylbutanamide moiety likely affects solubility and lipophilicity, critical for pharmacokinetic properties.
Synthetic routes for analogous compounds (e.g., benzamide derivatives with piperazine-thiophene motifs) involve condensation reactions, as evidenced by methods yielding 76% purity via recrystallization .
Properties
IUPAC Name |
2-ethyl-N-[2-(4-methylpiperazin-1-yl)-2-thiophen-3-ylethyl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29N3OS/c1-4-14(5-2)17(21)18-12-16(15-6-11-22-13-15)20-9-7-19(3)8-10-20/h6,11,13-14,16H,4-5,7-10,12H2,1-3H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNBLBPMPTZUCHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NCC(C1=CSC=C1)N2CCN(CC2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Compound A : 2-Methoxy-N-(2-(2-(4-(4-methylpiperazin-1-yl)phenylamino)-2-oxoethylthio)benzo[d]thiazol-6-yl)benzamide
- Core differences : Replaces thiophene with a benzothiazole ring and introduces a methoxybenzamide group.
- Properties: Higher molecular weight (due to benzothiazole), 75% synthesis yield, and solid-state stability (m.p. data noted but unspecified) .
- Bioactivity implications : Benzothiazole may enhance DNA intercalation or kinase inhibition, contrasting with thiophene’s metabolic resistance.
Compound B : (E)-3-[4-(2-Methoxyphenyl)piperazino]-N-(2-methylphenyl)-2-butenamide
- Core differences : Features a butenamide (α,β-unsaturated amide) instead of butanamide and a 2-methoxyphenylpiperazine group.
- Properties : The unsaturated bond in butenamide could increase electrophilicity, affecting reactivity or toxicity. The methoxyphenyl group may enhance serotonin receptor affinity compared to 4-methylpiperazine .
Compound C : 2-ethyl-N-[2-(5-methyl-1H-indol-3-yl)ethyl]butanamide
- Core differences : Substitutes thiophene with a 5-methylindole group.
- Properties: Indole’s hydrogen-bonding capability (via NH group) may improve solubility but reduce blood-brain barrier penetration compared to thiophene. Screening data note availability in 10 mM concentrations for pharmacological assays .
Physicochemical and Pharmacokinetic Comparison
Key Research Findings
- Piperazine Derivatives : The 4-methylpiperazine group in the target compound and Compound A is associated with improved solubility and receptor-binding kinetics compared to unmethylated analogs .
- Thiophene vs. Indole : Thiophene’s sulfur atom may confer greater metabolic stability than indole’s NH group, as seen in comparative studies of heterocyclic drug candidates .
- Amide Backbones : Saturated butanamide chains (target compound, Compound C) generally exhibit better stability than α,β-unsaturated analogs (Compound B), which are prone to Michael addition reactions .
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